molecular formula C9H6BrNO3 B1413269 2-Bromo-6-cyano-3-methoxybenzoic acid CAS No. 1805413-83-5

2-Bromo-6-cyano-3-methoxybenzoic acid

Cat. No.: B1413269
CAS No.: 1805413-83-5
M. Wt: 256.05 g/mol
InChI Key: VHDXNRMXGQIWBU-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-methoxybenzoic acid is an organic compound with the molecular formula C9H6BrNO3. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-methoxybenzoic acid to introduce the bromine atom at the 2-position. This is followed by a nitrile formation reaction to introduce the cyano group at the 6-position. The methoxy group is usually introduced via methylation of the corresponding hydroxybenzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cyano group can be reduced to an amine or further oxidized to a carboxylic acid under specific conditions.

    Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols or be hydrolyzed back to the acid form.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-amino-6-cyano-3-methoxybenzoic acid or 2-thio-6-cyano-3-methoxybenzoic acid.

    Reduction Products: 2-Bromo-6-aminomethyl-3-methoxybenzoic acid.

    Oxidation Products: 2-Bromo-6-carboxy-3-methoxybenzoic acid.

    Esterification Products: Methyl 2-bromo-6-cyano-3-methoxybenzoate.

Scientific Research Applications

2-Bromo-6-cyano-3-methoxybenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific pathways in diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-Bromo-6-cyano-3-methoxybenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-Bromo-3-methoxybenzoic acid: Lacks the cyano group, making it less reactive in certain substitution reactions.

    2-Cyano-3-methoxybenzoic acid: Lacks the bromine atom, affecting its electrophilic substitution potential.

    3-Methoxybenzoic acid: Lacks both bromine and cyano groups, significantly altering its chemical properties and reactivity.

Uniqueness: 2-Bromo-6-cyano-3-methoxybenzoic acid is unique due to the combination of bromine, cyano, and methoxy groups, which confer distinct reactivity patterns and potential applications. This combination allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-6-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDXNRMXGQIWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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